

PluriSIn 1 solubility DMSO

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Compound Focus: PluriSIn 1

CAS No.: 91396-88-2

Cat. No.: S539884

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Basic Chemical Properties

The table below summarizes the core identification and properties of **PluriSIn 1**:

Property	Value
CAS Number	91396-88-2 [1] [2]
Synonyms	NSC 14613; PluriSIn-1 [1] [2]
Molecular Formula	C ₁₂ H ₁₁ N ₃ O [1] [2]
Molecular Weight	213.24 g/mol [1] [2]
Purity	≥ 98% [2] (typically 99.84% [1])
Appearance	White to yellow or light yellow to khaki solid powder [1] [2]
Melting Point	177-178 °C [2]
Storage	Powder: -20 °C for 3 years or 4 °C for 2 years [1] [2]

Solubility Data & Stock Preparation

PluriSIn 1 has poor solubility in water and ethanol, but is highly soluble in DMSO [2].

In Vitro Solubility

The following table details its solubility in various solvents for *in vitro* use:

Solvent	Solubility	Note / Preparation Instructions
DMSO	~43 mg/mL (201.7 mM) [2]	The solution can be stored at -80°C for 2 years or -20°C for 1 year [1].
DMSO (pH adjusted)	80 mg/mL (375.16 mM) [1]	Adjust pH to 7 with 1 M HCL; use newly opened, hygroscopic DMSO [1].
Water	<1 mg/mL [2]	-
Ethanol	<1 mg/mL [2]	-

In Vivo Formulation

For animal studies, **PluriSIn 1** can be formulated using the protocols below to achieve clear solutions [1] [2]:

Formulation	Composition	Example Preparation (for 1 mL)
-------------	-------------	--------------------------------

| **Formulation 1** | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | 1. Add 100 μ L of 25.0 mg/mL DMSO stock to 400 μ L PEG300 and mix. 2. Add 50 μ L Tween-80 and mix. 3. Add 450 μ L saline to final volume. [2] | | **Formulation 2** | 10% DMSO + 90% (20% SBE- β -CD in Saline) [1] [2] | 1. Add 100 μ L of 25.0 mg/mL DMSO stock to 900 μ L of 20% SBE- β -CD in saline and mix. [2] |

> **Critical Note:** Saline is prepared by dissolving 0.9 g of sodium chloride in 100 mL of ddH₂O [2]. For optimal results, use **freshly prepared** *in vivo* formulations [2].

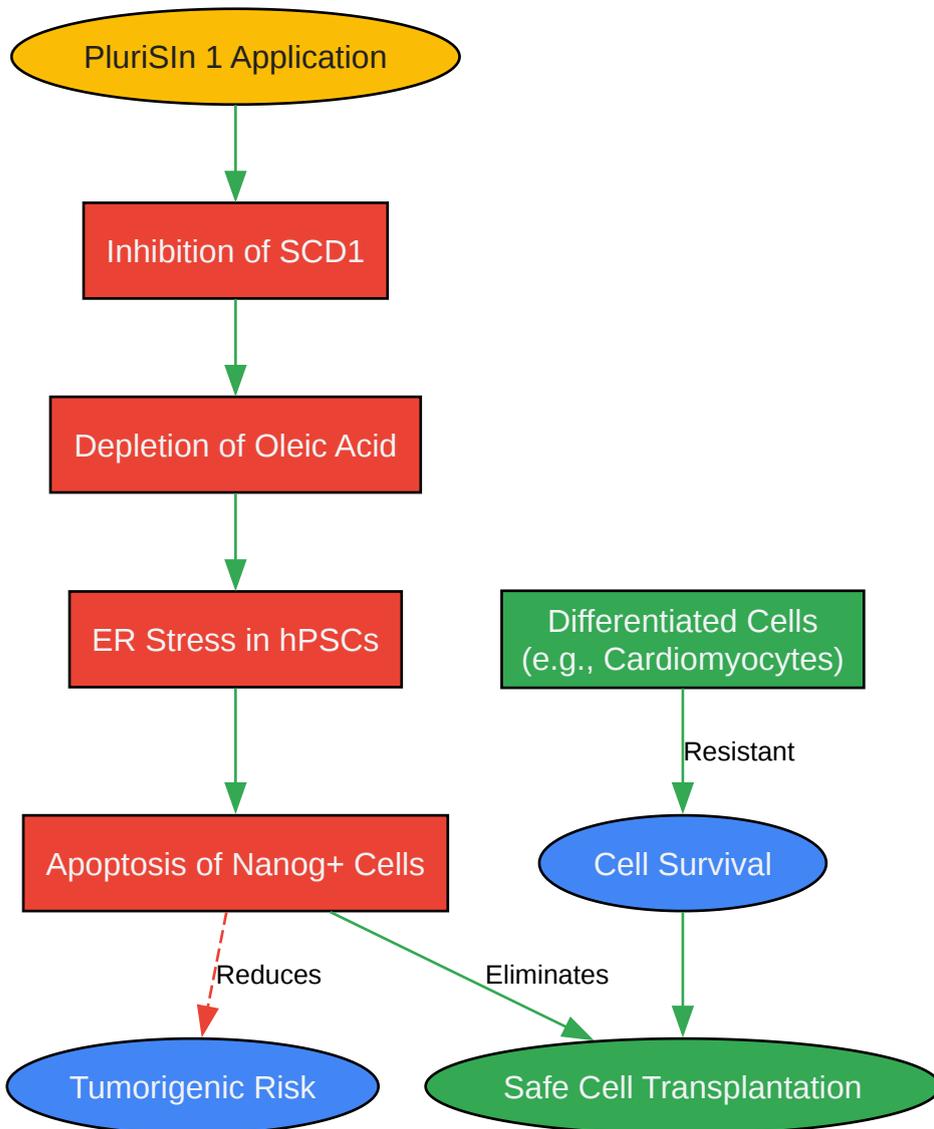
Experimental Application & Protocol

PluriSIn 1 is used to selectively eliminate undifferentiated pluripotent stem cells, thereby reducing the risk of teratoma formation in cell transplantation therapies [3].

Mechanism of Action

PluriSIn 1 inhibits the enzyme stearoyl-CoA desaturase 1 (SCD1). This inhibition disrupts the production of monounsaturated fatty acids (MUFAs), particularly oleic acid, which are essential for the survival of pluripotent stem cells. This leads to endoplasmic reticulum (ER) stress and the induction of apoptosis specifically in undifferentiated cells [4] [3].

The following diagram illustrates this mechanism and its application in a typical experimental workflow:



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Mechanism of **PluriSn 1** and its role in ensuring safe stem cell transplantation.

Key Experimental Findings

- **Elimination of Nanog-Positive Cells:** Treatment with 20 μM **PluriSn 1** for 1 day significantly induces apoptosis in Nanog-positive cells. A 4-day treatment diminishes these pluripotent cells in culture without increasing apoptosis in differentiated cardiomyocytes [1] [3].
- **Prevention of Tumorigenesis:** In a mouse model of myocardial infarction, injection of **PluriSn 1**-pre-treated cells prevented the formation of Nanog-expressing tumors, which consistently occurred with control (DMSO-treated) cells [3].

- **Preservation of Differentiated Cells:** **PluriSIn 1** treatment did not hamper the expression of cardiac differentiation markers (cTnI, α -MHC, MLC-2v) and allowed iPS-derived cardiomyocytes to successfully engraft and survive in the infarcted myocardium [3].

Sample Protocol for Stem Cell Purging

This protocol is adapted from studies using induced pluripotent stem cell derivatives (iPSD) [1] [3].

- **Preparation of Stock Solution:** Prepare a 25-50 mg/mL stock solution in DMSO. Aliquot and store at -20°C or -80°C .
- **Cell Culture Treatment:** Add **PluriSIn 1** directly to the cell culture medium to achieve a final concentration of **20 μM** . Ensure the final DMSO concentration is equal in both treatment and vehicle control groups (typically 0.1% or less).
- **Treatment Duration:**
 - To induce rapid apoptosis of undifferentiated cells: treat for **24 hours**.
 - To substantially reduce or eliminate the pluripotent cell population: treat for **up to 4 days**, with medium changes as needed.
- **Analysis:** Assess efficiency by analyzing the reduction in pluripotency marker expression (e.g., Nanog via RT-PCR or immunostaining) and an increase in apoptosis assays (e.g., TUNEL) specifically in the marker-positive population.

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